molecular formula C12H8O3S B13557893 I+/--Oxo-5-phenyl-2-thiopheneacetic acid CAS No. 22078-61-1

I+/--Oxo-5-phenyl-2-thiopheneacetic acid

Katalognummer: B13557893
CAS-Nummer: 22078-61-1
Molekulargewicht: 232.26 g/mol
InChI-Schlüssel: BBOMFBHNAQUHRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can be achieved through various synthetic routes. One common method involves the condensation of 5-phenylthiophene-2-carbaldehyde with glyoxylic acid under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of efficient and scalable synthetic methods. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide and elemental sulfur, is a widely used method for the synthesis of thiophene derivatives . This method can be adapted for large-scale production of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid.

Analyse Chemischer Reaktionen

Types of Reactions

2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-oxo-2-(5-phenylthiophen-2-yl)acetic acid can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohol .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-oxo-2-(5-phenylthiophen-2-yl)acetic acid is unique due to the presence of the phenyl group on the thiophene ring, which can enhance its biological activity and provide additional sites for chemical modification. This structural feature may contribute to its higher potency and selectivity in various applications compared to similar compounds .

Eigenschaften

CAS-Nummer

22078-61-1

Molekularformel

C12H8O3S

Molekulargewicht

232.26 g/mol

IUPAC-Name

2-oxo-2-(5-phenylthiophen-2-yl)acetic acid

InChI

InChI=1S/C12H8O3S/c13-11(12(14)15)10-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)

InChI-Schlüssel

BBOMFBHNAQUHRI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(S2)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.